Benzyl trisulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cancer Therapy

Scientific Field: Oncology

Application Summary: Benzyl trisulfide has shown potential in cancer therapy.

Results or Outcomes: The research suggests that Benzyl trisulfide could be an effective cure for cancer that lacks toxic side effects.

Synthesis of Novel Sulfur-Based Therapeutics

Scientific Field: Pharmacology

Application Summary: Researchers are using sulfur compounds like Benzyl trisulfide as inspiration for the synthesis and development of novel sulfur-based therapeutics.

Results or Outcomes: Many synthetic derivatives of Benzyl trisulfide have shown potent antimicrobial and anticancer properties when tested in preclinical models of disease.

Hydrogen Sulfide (H2S) Release

Scientific Field: Biochemistry

Application Summary: Benzyl trisulfide can release H2S in the presence of thiols like cysteine and glutathione.

Results or Outcomes: Both benzyl trisulfide and benzyl tetrasulfide suppress cell proliferation in bEnd.3 cells.

Anti-Cancer Activity

Sulfur Storage Compounds

Application Summary: Approximately 700 plant species are known to contain S-alk(en)yl-L-cysteine sulfoxides (ACSOs), including many edibles like allium and brassica vegetables.

Results or Outcomes: Changes to the composition and quantities of each ACSO determines the odor, flavor variation, and biological activities ascribed to many plants containing these sulfur storage compounds.

Cell Proliferation Suppression

Scientific Field: Cell Biology

Application Summary: Benzyl trisulfide and benzyl tetrasulfide can suppress cell proliferation in bEnd.3 cells.

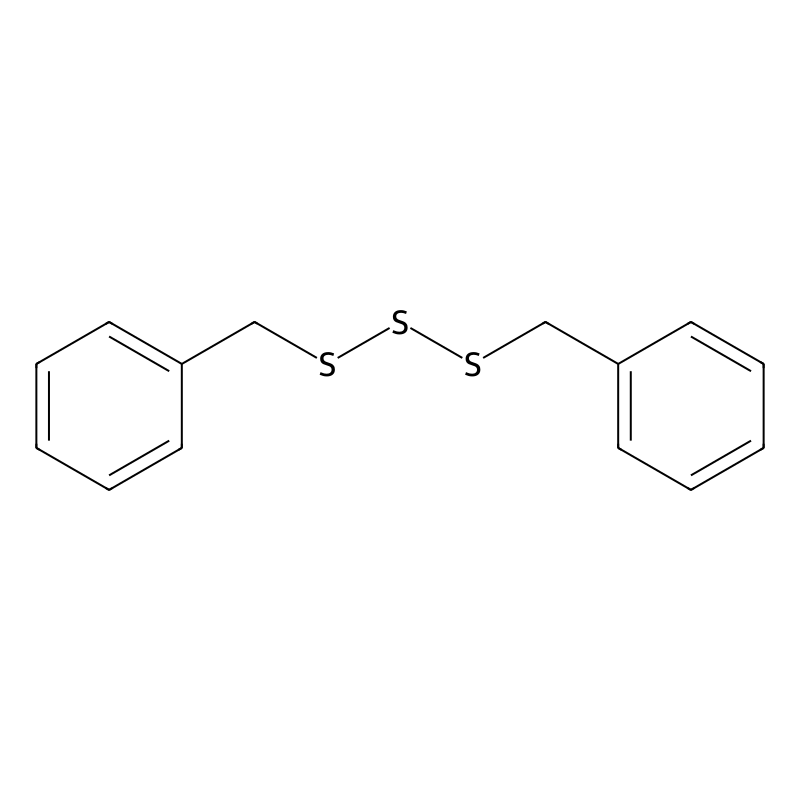

Benzyl trisulfide is an organosulfur compound with the molecular formula C14H14S3 and a molecular weight of approximately 278.46 g/mol . It is a yellow to white solid that is recognized for its distinct sulfur chain structure. This compound is a natural product found in certain plants, notably Petiveria alliacea, which is known for its medicinal properties .

Research on the mechanism of action of BTS is ongoing. Here are two potential areas of interest:

- Antioxidant activity: Studies suggest BTS might possess antioxidant properties, potentially helping to scavenge free radicals in the body and reduce oxidative stress.

- Anticancer properties: BTS may have anti-cancer effects, although the exact mechanisms remain unclear. Some studies suggest it might induce cell death in cancer cells.

Note

More research is needed to fully understand the mechanisms by which BTS exerts its potential health benefits.

- Skin and eye irritation: Direct contact with BTS could irritate the skin and eyes.

- Respiratory irritation: Inhalation of BTS vapors might irritate the respiratory tract.

Benzyl trisulfide exhibits notable biological activities. Research indicates that it possesses antimicrobial properties and may contribute to the protective effects of certain plants against pathogens . Furthermore, it has been studied for its potential anticancer effects, although more research is needed to fully understand its mechanisms and efficacy in this area.

The synthesis of benzyl trisulfide can be achieved through several methods:

- Nucleophilic Substitution: Benzyl halides can react with sodium sulfide or thiols under basic conditions to yield benzyl trisulfide.

- Thioetherification: This method involves the reaction of benzyl alcohols with thiols in the presence of acid catalysts or under metal-free conditions .

- Utilization of Bunte Salts: Bunte salts can react with Grignard reagents to produce various sulfides, including benzyl trisulfide .

Benzyl trisulfide has several applications across different fields:

- Pharmaceuticals: Due to its biological activities, it is being explored for potential therapeutic uses.

- Agriculture: It may be used as a natural pesticide or fungicide owing to its antimicrobial properties.

- Flavoring Agents: In small quantities, it can be utilized in food as a flavoring agent due to its characteristic aroma.

Benzyl trisulfide shares structural similarities with other organosulfur compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl sulfide | C14H14S | Contains one sulfur atom; simpler structure |

| Dibenzyl sulfide | C14H14S2 | Contains two sulfur atoms; used in organic synthesis |

| Dimethyl trisulfide | C2H6S3 | A simpler analog with different functional properties |

Benzyl trisulfide stands out due to its three sulfur atoms and its occurrence in natural products, which may confer unique biological activities not seen in simpler sulfides.

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Gutierrez RMP, Hoyo-Vadillo C. Anti-inflammatory Potential of Petiveria alliacea on Activated RAW264.7 Murine Macrophages. Pharmacogn Mag. 2017 Jul;13(Suppl 2):S174-S178. doi: 10.4103/pm.pm_479_16. Epub 2017 Jul 11. PubMed PMID: 28808377; PubMed Central PMCID: PMC5538151.

3: Murray J, Picking D, Lamm A, McKenzie J, Hartley S, Watson C, Williams L, Lowe H, Delgoda R. Significant inhibitory impact of dibenzyl trisulfide and extracts of Petiveria alliacea on the activities of major drug-metabolizing enzymes in vitro: An assessment of the potential for medicinal plant-drug interactions. Fitoterapia. 2016 Jun;111:138-46. doi: 10.1016/j.fitote.2016.04.011. Epub 2016 Apr 20. PubMed PMID: 27105957.

4: Lowe HI, Facey CO, Toyang NJ, Bryant JL. Specific RSK kinase inhibition by dibenzyl trisulfide and implication for therapeutic treatment of cancer. Anticancer Res. 2014 Apr;34(4):1637-41. PubMed PMID: 24692692.

5: Williams LA. Life's immunity as a normal distribution function: philosophies for the use of dibenzyl trisulphide in immunity enhancement and life extension. West Indian Med J. 2010 Oct;59(5):455. PubMed PMID: 21473388.

6: Pepple DJ, Richards AA, Lowe DA, Reid WA, Younger NO, Williams LA. In vitro erythrocytic membrane effects of dibenzyl trisulfide, a secondary metabolite of Petiveria alliacea. Fitoterapia. 2010 Dec;81(8):1113-6. doi: 10.1016/j.fitote.2010.07.006. Epub 2010 Jul 11. PubMed PMID: 20627119.

7: Williams LA, Barton EN, Kraus W, Rösner H. Implications of dibenzyl trisulphide for disease treatment based on its mode of action. West Indian Med J. 2009 Nov;58(5):407-9. PubMed PMID: 20441056.

8: Sharma PR, Shanmugavel M, Saxena AK, Qazi GN. Induction of apoptosis by a synergistic lignan composition from Cedrus deodara in human cancer cells. Phytother Res. 2008 Dec;22(12):1587-94. doi: 10.1002/ptr.2511. PubMed PMID: 19067377.

9: Williams LA, Rosner H, Levy HG, Barton EN. A critical review of the therapeutic potential of dibenzyl trisulphide isolated from Petiveria alliacea L (guinea hen weed, anamu). West Indian Med J. 2007 Jan;56(1):17-21. PubMed PMID: 17621839.

10: An H, Zhu J, Wang X, Xu X. Synthesis and anti-tumor evaluation of new trisulfide derivatives. Bioorg Med Chem Lett. 2006 Sep 15;16(18):4826-9. Epub 2006 Jul 7. PubMed PMID: 16828553.

11: Williams LA, Rösner H, Möller W, Conrad J, Nkurunziza JP, Kraus W. In vitro anti-proliferation/cytotoxic activity of sixty natural products on the human SH-SY5Y neuroblastoma cells with specific reference to dibenzyl trisulphide. West Indian Med J. 2004 Sep;53(4):208-19. PubMed PMID: 15622673.

12: Cotton FA, Schmid G. Mononuclear Molybdenum(IV) Complexes with Two Multiply Bonded Chalcogen Ligands in Trans Configuration and Chelating Biphosphine Ligands. Inorg Chem. 1997 May 21;36(11):2267-2278. PubMed PMID: 11669860.